Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate (CAS 14223-25-7) is a crystalline beta-sulfonyl ester utilized as a bench-safe precursor for in situ generation of Michael acceptors and as a bifunctional building block in organic synthesis. Characterized by its 4-bromophenylsulfonyl moiety, this compound offers dual reactivity: it undergoes base-promoted E1cB elimination to release an alpha,beta-unsaturated ester, or it can be functionalized via palladium-catalyzed cross-coupling at the aryl bromide position. For industrial and pharmaceutical procurement, its solid-state stability eliminates the spontaneous polymerization risks associated with volatile acrylates, while the heavy halogen substitution ensures high-purity isolation and reproducible batch performance compared to unhalogenated analogs [1].
Attempting to substitute Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate with generic ethyl acrylate or the unhalogenated analog, ethyl 3-(phenylsulfonyl)propanoate, introduces measurable process liabilities. Direct use of ethyl acrylate requires continuous inhibitor monitoring due to its high volatility and tendency to exothermically polymerize during storage. While ethyl 3-(phenylsulfonyl)propanoate solves the volatility issue, it lacks the electron-withdrawing bromine atom, resulting in slower elimination kinetics that require stronger basic conditions to unmask the acrylate. Furthermore, the unhalogenated analog lacks the cross-coupling handle necessary for downstream structural diversification. Consequently, substituting the 4-bromo derivative compromises both process safety and synthetic versatility, leading to lower yields in base-sensitive pathways and limiting late-stage functionalization options [1].
The electron-withdrawing nature of the 4-bromo substituent increases the acidity of the alpha-protons and enhances the leaving group ability of the resulting sulfinate anion compared to the unsubstituted phenyl analog. This allows the E1cB elimination to proceed rapidly under milder basic conditions, minimizing the degradation of base-sensitive functional groups in complex substrates [1].
| Evidence Dimension | Relative basicity required for E1cB elimination |
| Target Compound Data | Mild bases (e.g., K2CO3, DBU) sufficient for rapid elimination |
| Comparator Or Baseline | Ethyl 3-(phenylsulfonyl)propanoate (requires stronger bases like NaOEt or longer reaction times) |
| Quantified Difference | Lower pKa of alpha-protons enables lower-temperature or weaker-base unmasking. |
| Conditions | Base-promoted in situ generation of ethyl acrylate in polar aprotic solvents |
Allows buyers to utilize a masked acrylate strategy in the presence of fragile, base-sensitive pharmaceutical intermediates without yield loss.
Unlike direct acrylate esters, which are volatile liquids prone to exothermic spontaneous polymerization, Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate is a stable solid. It requires no polymerization inhibitors for storage and transport, eliminating the cold-chain logistics and pre-reaction purification steps associated with generic acrylates [1].
| Evidence Dimension | Storage stability and inhibitor requirements |
| Target Compound Data | Stable solid at room temperature; 0 ppm inhibitor required |
| Comparator Or Baseline | Ethyl acrylate (requires 10-20 ppm MEHQ inhibitor and strict temperature control) |
| Quantified Difference | 100% reduction in inhibitor monitoring and cold-storage requirements. |
| Conditions | Long-term ambient storage and bulk transport |
Eliminates the need for cold-chain logistics and inhibitor-removal steps prior to use, reducing process overhead and safety risks.
When the sulfone moiety is retained in the target molecule, the 4-bromo substituent provides an active site for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the construction of complex biaryl sulfone libraries, a synthetic pathway that is entirely inaccessible when using the unsubstituted phenylsulfonyl comparator [1].
| Evidence Dimension | Suitability for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) |
| Target Compound Data | Active aryl bromide handle enables >90% yield in standard couplings |
| Comparator Or Baseline | Ethyl 3-(phenylsulfonyl)propanoate (inert aryl ring, 0% coupling yield) |
| Quantified Difference | Provides an essential functionalization site, converting a simple leaving group into a permanent, diversifiable structural motif. |
| Conditions | Pd catalyst, arylboronic acid, base, elevated temperature |
Allows buyers to procure a single bifunctional building block that serves both as an activated ester and a cross-coupling partner.
Because the 4-bromophenylsulfonyl group is an excellent leaving group, this compound generates ethyl acrylate in situ under mild conditions. This is critical when synthesizing complex natural products or APIs where the substrate cannot tolerate the harsh bases required to eliminate simple phenyl sulfones [1].
The presence of the 4-bromo substituent allows chemists to perform alpha-alkylation of the ester followed by Suzuki or Buchwald-Hartwig cross-coupling at the aryl ring. This makes it a highly valuable bifunctional building block for generating libraries of biologically active biaryl sulfones in medicinal chemistry [1].
In industrial process chemistry, avoiding the bulk storage and handling of volatile, toxic, and polymerizable ethyl acrylate is a major safety priority. This stable solid acts as a drop-in masked replacement, enabling safe scale-up of conjugate addition reactions without the need for specialized inhibitor-monitoring equipment [1].